molecular formula C17H20ClN B14694966 N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride CAS No. 34014-12-5

N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride

Cat. No.: B14694966
CAS No.: 34014-12-5
M. Wt: 273.8 g/mol
InChI Key: GFQSQTICQDZGCL-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a trimethylammonium group attached to a phenylethenyl-substituted aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with a suitable alkylating agent. One common method is the reaction of N,N,N-trimethylaniline with 4-(2-phenylethenyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine .

Scientific Research Applications

N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored its use as a potential drug candidate for treating certain diseases.

    Industry: It is used in the production of surfactants and disinfectants.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-4-(2-phenylethenyl)anilinium chloride is unique due to its phenylethenyl substitution, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its diverse applications .

Properties

CAS No.

34014-12-5

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

trimethyl-[4-(2-phenylethenyl)phenyl]azanium;chloride

InChI

InChI=1S/C17H20N.ClH/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15;/h4-14H,1-3H3;1H/q+1;/p-1

InChI Key

GFQSQTICQDZGCL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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